2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline
CAS No.:
Cat. No.: VC19954207
Molecular Formula: C11H11F2N3
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F2N3 |
|---|---|
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | 2,4-difluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline |
| Standard InChI | InChI=1S/C11H11F2N3/c1-16-7-8(6-15-16)5-14-11-3-2-9(12)4-10(11)13/h2-4,6-7,14H,5H2,1H3 |
| Standard InChI Key | WZTVIZNPMNDPCS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CNC2=C(C=C(C=C2)F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
2,4-Difluoro-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline consists of a benzene ring substituted with fluorine atoms at the 2 and 4 positions. The aniline nitrogen is further functionalized with a methylene bridge (-CH₂-) connecting to a 1-methyl-1H-pyrazol-4-yl group. This arrangement introduces steric hindrance and electronic effects that influence reactivity. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, activating it toward electrophilic substitution at specific positions.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to the compound’s ability to participate in coordination chemistry. The methyl group at the pyrazole’s 1-position enhances solubility in nonpolar solvents while stabilizing the ring against tautomerization .
Spectroscopic Data
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, analogs provide insights. For example:
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¹H NMR: Peaks corresponding to aromatic protons (δ 6.5–7.5 ppm), methylene protons (δ 3.8–4.2 ppm), and pyrazole protons (δ 7.2–7.8 ppm) are expected .
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¹⁹F NMR: Two distinct fluorine signals near δ -110 ppm (ortho-F) and -120 ppm (para-F) are probable.
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MS: A molecular ion peak at m/z 223.22 confirms the molecular weight.
Comparative Analysis with Structural Analogs
The following table compares 2,4-Difluoro-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline with related compounds:
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,4-Difluoro-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline typically involves a multi-step sequence:
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Fluorination of Aniline:
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2,4-Difluoroaniline is prepared via halogen exchange using HF or fluorinating agents like Selectfluor®.
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Methylation and Functionalization:
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The aniline’s amine group is alkylated with a chloromethyl-pyrazole derivative under basic conditions (e.g., K₂CO₃ in DMF).
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Purification:
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Column chromatography or recrystallization isolates the product, with yields ranging from 40% to 65% depending on optimization.
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Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side reactions.
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Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine.
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light or moisture. Solubility profiles include:
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Polar Solvents: >50 mg/mL in DMSO and DMF.
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Nonpolar Solvents: <10 mg/mL in hexane or toluene.
Thermal Properties
Differential scanning calorimetry (DSC) of analogs suggests a melting point range of 120–140°C, though experimental data for this specific compound remains unpublished .
Chemical Reactivity
Electrophilic Substitution
The electron-deficient aromatic ring undergoes nitration and sulfonation at the 5-position (meta to fluorines). For example, nitration with HNO₃/H₂SO₄ yields 5-nitro-2,4-difluoro-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline.
Coordination Chemistry
The pyrazole nitrogen can coordinate to transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes useful in catalysis. For instance, palladium complexes derived from similar pyrazole-aniline ligands show efficacy in Suzuki-Miyaura couplings .
Applications
Pharmaceutical Intermediate
The compound serves as a building block for kinase inhibitors and antimicrobial agents. Fluorine atoms enhance metabolic stability and membrane permeability, critical for drug design.
Agrochemical Development
In agrochemicals, its derivatives act as herbicides targeting acetolactate synthase (ALS). Fluorine substituents reduce photodegradation, prolonging field efficacy.
Materials Science
Metal-organic frameworks (MOFs) incorporating this ligand exhibit tunable porosity for gas storage applications. The pyrazole’s rigidity and fluorine’s polarity contribute to selective CO₂ adsorption .
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